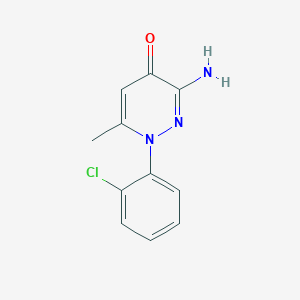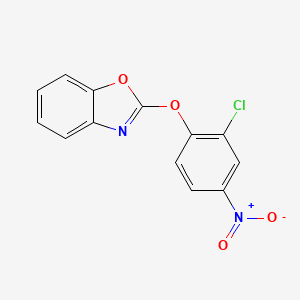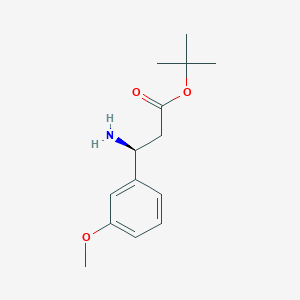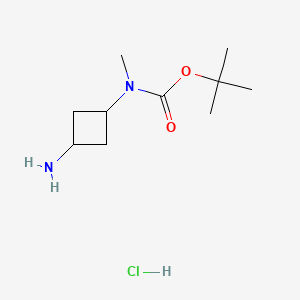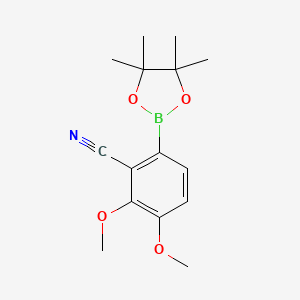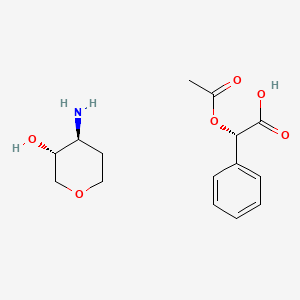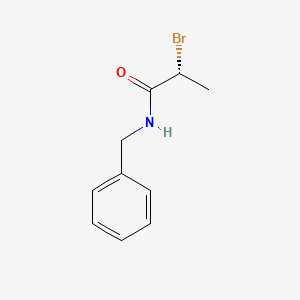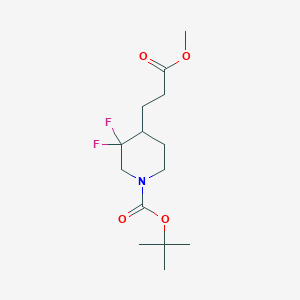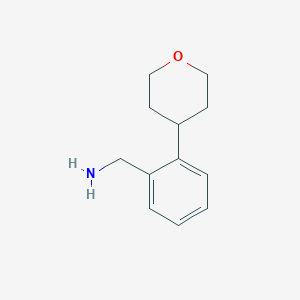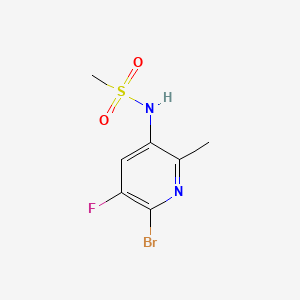
N-(6-Bromo-5-fluoro-2-methyl-3-pyridinyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine, fluorine, and a methanesulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of more efficient catalysts, improved purification techniques, and scalable reaction setups. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium phosphate, used to facilitate the reactions.
Solvents: Organic solvents like toluene or dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylpyridine: A related pyridine derivative with similar structural features.
5-fluoro-2-methylpyridin-3-amine: Another compound with a fluorine and methyl group on the pyridine ring.
Uniqueness
Its specific structure allows for unique interactions with molecular targets, making it valuable for research and development in various fields .
Properties
Molecular Formula |
C7H8BrFN2O2S |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
N-(6-bromo-5-fluoro-2-methylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C7H8BrFN2O2S/c1-4-6(11-14(2,12)13)3-5(9)7(8)10-4/h3,11H,1-2H3 |
InChI Key |
AFBPREZYRVNICT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1NS(=O)(=O)C)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


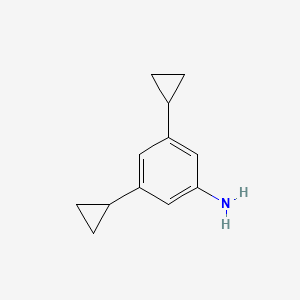

![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
